N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H13N3OS2 and its molecular weight is 387.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-substituted derivatives of benzothiazole, including structures similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds exhibit potent antimicrobial activity against a range of bacterial and fungal species, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger. This highlights the potential of these compounds as templates for the development of new antimicrobial agents (Incerti et al., 2017; Samadhiya et al., 2012).
Antioxidant Activity
Benzothiazole derivatives have also been synthesized and assessed for their antioxidant properties. Certain compounds within this category demonstrated moderate to significant radical scavenging activity, suggesting their utility in developing treatments that require antioxidant properties. This research opens avenues for further modifications and derivatization of these compounds to enhance their biological activity (Ahmad et al., 2012).
Anticancer Potential
Research into this compound and related structures has expanded into evaluating their anticancer activity. One particular study synthesized a related compound and tested it against breast cancer cell lines, finding significant inhibitory effects. This suggests the potential of benzothiazole derivatives in cancer therapy, highlighting the importance of further exploration into their mechanisms of action and therapeutic efficacy (Senthilkumar et al., 2021).
Inhibitory Activity Against Kv1.3 Ion Channels
Benzothiazole derivatives have shown inhibitory activity against the Kv1.3 ion channel, making them candidates for the development of treatments for diseases where this channel plays a crucial role. The synthesis of these compounds and their in vitro activity suggest a potential pathway for the development of novel therapeutic agents targeting ion channels involved in autoimmune diseases (Haffner et al., 2010).
Lipid Metabolism
A study on a benzothiazole derivative (similar in structural complexity to the compound of interest) tested its effects on lipid metabolism in mice fed a high-fat diet. The compound significantly improved the excretion of cholesterol, suggesting a beneficial role in lipid metabolism. This indicates that benzothiazole derivatives could be explored as potential agents for managing or treating conditions related to lipid metabolism (Yu et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is the DprE1 . This target is significant in the context of anti-tubercular compounds , as it has been found to be inhibited by benzothiazole derivatives .
Mode of Action
Pharmacokinetics
It’s noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis . This compound has shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . It also exhibited bactericidal activity against this strain in minimum bactericidal concentration determination .
Action Environment
It’s known that the efficacy of benzothiazole derivatives can vary depending on the specific conditions of their application .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRNBTYSRSRLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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